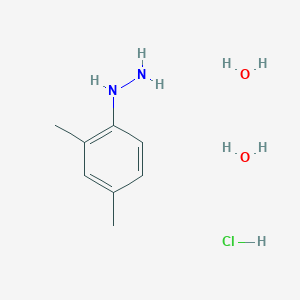

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is a hydrazine derivative with the molecular formula C8H13ClN2·2H2O. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the synthesis of neurotrophic drugs and other bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is obtained by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of (2,4-Dimethylphenyl)hydrazine Hydrochloride Dihydrate

The synthesis of this compound typically involves the reaction between 2,4-dimethylaniline and hydrazine derivatives. A common method includes:

- Diazotization : 2,4-dimethylaniline is treated with sodium nitrite under acidic conditions to form a diazonium salt.

- Reduction : The diazonium salt is subsequently reduced using zinc powder in an acidic medium to yield the hydrazine derivative.

This method has been optimized to achieve high yields (over 90%) and purity (greater than 99%) .

Biological Activities

This compound exhibits notable biological activities attributed to its hydrazine functional group. Some key activities include:

- Antitumor Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

- Metal Ion Complexation : The compound can form complexes with metal ions, enhancing its reactivity and potential therapeutic applications .

Applications in Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis:

- Synthesis of Hydrazones : It can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic chemistry .

- Preparation of Zwitterionic Compounds : It has been utilized in the synthesis of zwitterionic compounds that exhibit unique properties useful in pharmaceuticals .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. The compound was found to be particularly effective against breast cancer cells .

Case Study 2: Antioxidant Properties

Research focused on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in vitro. The study highlighted its potential as a protective agent against cellular damage caused by reactive oxygen species .

Case Study 3: Synthesis of Hydrazones

In a synthetic application, this compound was reacted with various aldehydes to produce a series of hydrazones. The resulting compounds were characterized using NMR and IR spectroscopy, confirming their structures and potential utility in further chemical transformations .

Wirkmechanismus

The mechanism of action of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate involves its ability to form hydrazone and azo linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of neurotrophic drugs like J147, the compound interacts with pathways involved in neuroprotection and cognitive enhancement .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylhydrazine hydrochloride

- 4-Methoxyphenylhydrazine hydrochloride

- 3,4-Dimethylphenylhydrazine hydrochloride

Uniqueness

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of neurotrophic drugs and other bioactive molecules .

Biologische Aktivität

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate (DMPH) is an organic compound characterized by a hydrazine functional group attached to a dimethyl-substituted phenyl ring. Its chemical formula is C8H12ClN2⋅2H2O. DMPH appears as a white to off-white crystalline solid and is soluble in water due to its hydrochloride form. This compound has garnered interest for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

Synthesis and Characterization

DMPH can be synthesized through various methods, notably by reacting N,N'-dimethylhydrazine with 2,4-dimethylaniline. The synthesis process has been optimized to yield high-purity compounds, characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .

Anticancer Activity

Research indicates that DMPH exhibits significant anticancer properties. A study demonstrated that derivatives of hydrazines, including DMPH, showed cytotoxic effects against various cancer cell lines. For instance, DMPH was tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, showing a reduction in cell viability by approximately 35% at certain concentrations .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| DMPH | A549 | 35 |

| DMPH | Caco-2 | 27 |

Antimicrobial Activity

DMPH also exhibits antimicrobial properties. It has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values indicated that DMPH has potent activity against these pathogens, making it a candidate for further exploration in antimicrobial drug development .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecium | 32 |

Antioxidant Properties

The hydrazine group in DMPH contributes to its antioxidant activity. Studies have shown that compounds with hydrazine moieties can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

The biological activities of DMPH are often linked to its structural features. The hydrazine group is known for its reactivity and ability to form complexes with metal ions, which may enhance its biological effects. Interaction studies suggest that DMPH may disrupt cellular processes by targeting specific enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms .

Case Studies

- Anticancer Study : In a controlled study involving various hydrazine derivatives, DMPH was found to significantly inhibit the growth of A549 cells compared to untreated controls. The study concluded that the incorporation of specific substituents on the phenyl ring could enhance anticancer activity.

- Antimicrobial Efficacy : A comparative analysis of DMPH with other known antimicrobial agents revealed that it exhibited comparable or superior efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZKEBPMNNQAJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)C.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.